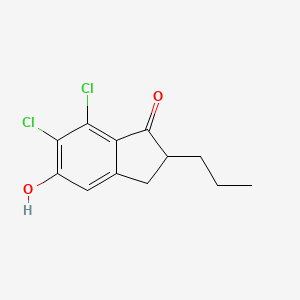
6,7-Dichloro-5-hydroxy-2-propyl-2,3-dihydro-1H-inden-1-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6,7-dichloro-5-hydroxy-2-propyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c1-2-3-6-4-7-5-8(15)10(13)11(14)9(7)12(6)16/h5-6,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIURHJLQOAEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=CC(=C(C(=C2C1=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740109 | |
| Record name | 6,7-Dichloro-5-hydroxy-2-propyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850331-38-3 | |
| Record name | 6,7-Dichloro-5-hydroxy-2-propyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
6,7-Dichloro-5-hydroxy-2-propyl-2,3-dihydro-1H-inden-1-one (CAS No. 850331-38-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a bicyclic indene structure with two chlorine substituents and a hydroxyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro experiments demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress.
Case Study: MCF-7 Cells
In a study evaluating the effects on MCF-7 cells, it was observed that treatment with the compound led to:
- IC50 values : 12.41 µM for MCF-7 cells.
- Cell cycle arrest : Significant accumulation of cells in the S phase.
- Apoptosis markers : Increased levels of caspase-3 activity.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. For instance, it demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
Inhibition zones were measured, revealing diameters comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 22 |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties . In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment.
Key Findings:
- TNF-alpha inhibition : 72% reduction at 10 µg/mL concentration.
- IL-6 inhibition : 83% reduction at the same concentration.
The biological activities of the compound are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis.
- Cell Cycle Regulation : Alters cell cycle checkpoints, particularly affecting S phase progression.
- Cytokine Modulation : Downregulates inflammatory mediators.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


